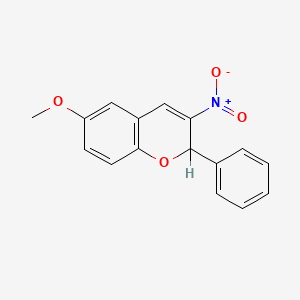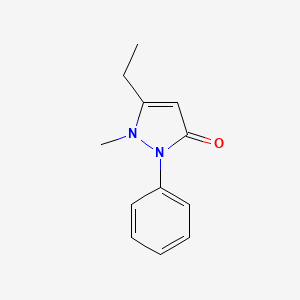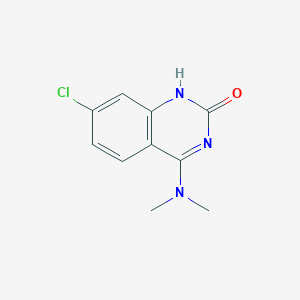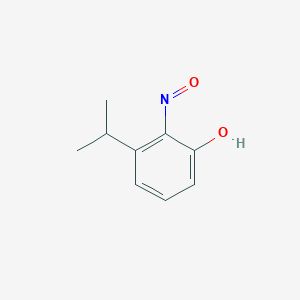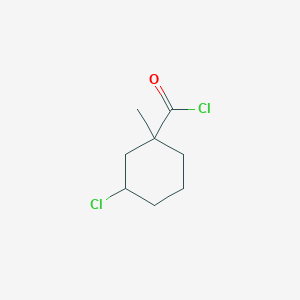
3-Chloro-1-methylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a carbonyl chloride group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1-methylcyclohexane followed by the introduction of a carbonyl chloride group. The reaction conditions often include the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the use of chlorinating agents to introduce the carbonyl chloride group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclohexane derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Chloro-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar structure but lacks the carbonyl chloride group.
3-Methylcyclohexane-1-carbonyl chloride: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-1-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring
Properties
CAS No. |
70586-23-1 |
|---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
3-chloro-1-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5H2,1H3 |
InChI Key |
HNLKYBBEPQDODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


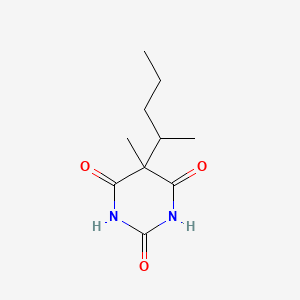

![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)


![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)

![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
